N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide
Description
N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a furan ring, an indazole core, and a carboxamide group, which may contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c18-16(24)13-6-5-10(26-13)9-20-14(23)7-8-19-17(25)15-11-3-1-2-4-12(11)21-22-15/h1-6H,7-9H2,(H2,18,24)(H,19,25)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMPNAIAGRIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC(=O)NCC3=CC=C(O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the indazole core can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Furanones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given its structural features that are common in many bioactive compounds.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s indazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The furan ring and carboxamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-furylmethylamino)-3-oxopropyl]-1H-indazole-3-carboxamide: Similar structure but with a different substitution pattern on the furan ring.
N-[3-(5-carbamoylfuran-2-yl)-3-oxopropyl]-1H-indazole-3-carboxamide: Lacks the methylamino group, which may affect its reactivity and biological activity.
N-[3-(5-carbamoylfuran-2-yl)-3-oxopropyl]-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially altering its solubility and interaction with biological targets.
Uniqueness
N-[3-[(5-carbamoylfuran-2-yl)methylamino]-3-oxopropyl]-1H-indazole-3-carboxamide is unique due to its combination of a furan ring, an indazole core, and a carboxamide group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
